molecular formula C16H17NO4 B5510012 (2-hydroxy-6-methyl-3-quinolinyl)methyl tetrahydro-2-furancarboxylate

(2-hydroxy-6-methyl-3-quinolinyl)methyl tetrahydro-2-furancarboxylate

Cat. No.: B5510012
M. Wt: 287.31 g/mol
InChI Key: GYMYOIQBEXTWIP-UHFFFAOYSA-N
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Description

(2-hydroxy-6-methyl-3-quinolinyl)methyl tetrahydro-2-furancarboxylate is a useful research compound. Its molecular formula is C16H17NO4 and its molecular weight is 287.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 287.11575802 g/mol and the complexity rating of the compound is 459. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Properties

  • Synthesis Techniques : The synthesis of related compounds involves various chemical reactions, such as coupling and electrophilic substitution. For instance, the synthesis of N-(Quinolin-6-yl)furan-2-carboxamide and its subsequent transformation demonstrates complex chemical processes used in creating similar quinoline derivatives (El’chaninov & Aleksandrov, 2017).

  • Chemical Properties and Reactions : Understanding the properties and reactions of similar compounds is crucial. For instance, the work on 5-hydroxy-2-methylnaphtho[1,2-b]furan demonstrates how these compounds undergo oxidation and reduction, highlighting the importance of studying their chemical behavior (Cameron & Hildyard, 1967).

Application in Material Science

  • Corrosion Inhibition : Some derivatives of similar compounds, like 4-Hydroxy-6-methyl-3-(3-quinolin-8-yl-acryloyl)-pyran-2-one, show potential as corrosion inhibitors. This suggests a possible application of (2-hydroxy-6-methyl-3-quinolinyl)methyl tetrahydro-2-furancarboxylate in protecting metals against corrosion, especially in acidic environments (Khattabi et al., 2019).

Biological and Pharmacological Research

  • Antioxidant Properties : Compounds like 4-methyl-2,3-dihydrofuro[2,3-b]quinolin-7-ol, synthesized from related chemicals, show antioxidant capacities, suggesting potential biological or medicinal applications of this compound in protecting DNA against oxidative damage (Wang & Liu, 2012).

  • Photochemotherapy Potential : Furoquinolinones, which are chemically related, exhibit photoantiproliferative activity, suggesting the potential use of this compound in photochemotherapy for skin diseases (Rodighiero et al., 1996).

  • Metabolic Activation : Studies on the metabolism of carcinogenic heterocyclic and aromatic amines by human enzymes indicate the significance of understanding how compounds like this compound are metabolized in the body, influencing their safety and efficacy (Hammons et al., 1997).

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes understanding how to handle, store, and dispose of the compound safely .

Future Directions

This involves discussing potential future research directions. It could include potential applications, modifications to improve properties, or new reactions to explore .

Properties

IUPAC Name

(6-methyl-2-oxo-1H-quinolin-3-yl)methyl oxolane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-10-4-5-13-11(7-10)8-12(15(18)17-13)9-21-16(19)14-3-2-6-20-14/h4-5,7-8,14H,2-3,6,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMYOIQBEXTWIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)COC(=O)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.